![molecular formula C27H24N4O2 B2912589 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide CAS No. 1251678-63-3](/img/no-structure.png)
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide, also known as MMMPA, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This molecule is a member of the benzimidazole family, which is known for its diverse range of biological activities. MMMPA has been studied for its potential as an anticancer, anti-inflammatory, and antiviral agent.
作用機序
The exact mechanism of action of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation and survival. Specifically, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are important regulators of the cell cycle and gene expression.
Biochemical and Physiological Effects
In addition to its potential as an anticancer agent, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has also been studied for its anti-inflammatory and antiviral properties. In vitro studies have shown that 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response to infection and inflammation. Additionally, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been shown to inhibit the replication of certain viruses, including the hepatitis C virus.
実験室実験の利点と制限
One advantage of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is that it has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide is that its solubility in aqueous solutions is relatively low, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide. One area of interest is in the development of novel formulations of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide and its potential as a therapeutic agent for other diseases, such as viral infections and inflammatory disorders. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide in humans.
合成法
The synthesis of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide involves the reaction of 2-(3-methoxyphenyl)acetic acid with 4,5-diamino-2-methylbenzimidazole. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and the resulting product is purified by column chromatography. The yield of 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide varies depending on the reaction conditions, but typically ranges from 50-70%.
科学的研究の応用
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been studied for its potential as an anticancer agent, specifically in the treatment of breast cancer. In vitro studies have shown that 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide inhibits the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide has been shown to inhibit the migration and invasion of breast cancer cells, which are important factors in cancer metastasis.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide' involves the reaction of 3-methoxybenzoyl chloride with 2-(5-methyl-1H-benzimidazol-2-yl)aniline in the presence of a base to form the intermediate product, which is then reacted with N-(2-bromoethyl)acetamide in the presence of a base to yield the final product.", "Starting Materials": [ "3-methoxybenzoic acid", "thionyl chloride", "2-(5-methyl-1H-benzimidazol-2-yl)aniline", "sodium hydroxide", "N-(2-bromoethyl)acetamide", "potassium carbonate" ], "Reaction": [ "Step 1: Conversion of 3-methoxybenzoic acid to 3-methoxybenzoyl chloride using thionyl chloride", "Step 2: Reaction of 3-methoxybenzoyl chloride with 2-(5-methyl-1H-benzimidazol-2-yl)aniline in the presence of sodium hydroxide to form the intermediate product", "Step 3: Reaction of the intermediate product with N-(2-bromoethyl)acetamide in the presence of potassium carbonate to yield the final product" ] } | |
CAS番号 |
1251678-63-3 |
製品名 |
2-(3-methoxyphenyl)-N-[2-(5-methyl-1H-benzimidazol-2-yl)phenyl]acetamide |
分子式 |
C27H24N4O2 |
分子量 |
436.515 |
IUPAC名 |
2-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-16-4-7-19(8-5-16)14-29-26(32)20-9-11-24-22(13-20)25-23(15-28-24)27(33)31(30-25)21-10-6-17(2)18(3)12-21/h4-13,15,30H,14H2,1-3H3,(H,29,32) |
InChIキー |
BLIXUWKUMOMDJS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC(=C(C=C5)C)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-piperidin-1-yl[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2912509.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2912510.png)
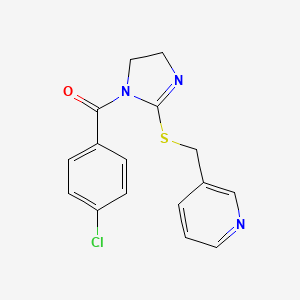
![N-[2-Fluoro-5-[[2-(oxan-2-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2912514.png)
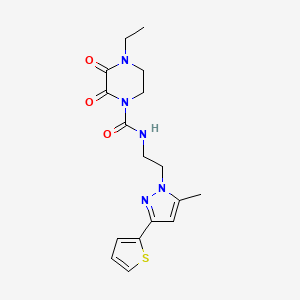
![Ethyl 3-(4-fluorophenyl)-5-(3-methylbutanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2912517.png)
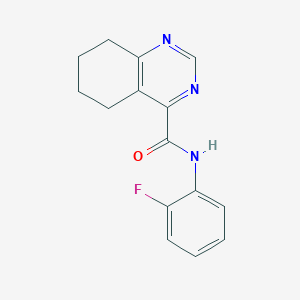
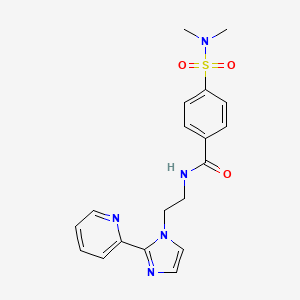
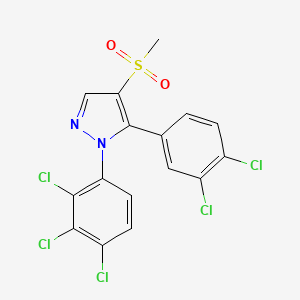
![(E)-3-(furan-2-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2912522.png)
![1-(4-methoxyphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2912523.png)


